molecular formula C17H15N3OS2 B2745558 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide CAS No. 396724-65-5

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide

Cat. No.: B2745558
CAS No.: 396724-65-5
M. Wt: 341.45
InChI Key: FBSHBRTWPDCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide features a thieno[3,4-c]pyrazole core substituted at the 2-position with a 2-methylphenyl group and at the 3-position with a thiophene-2-carboxamide moiety. This scaffold is structurally related to bioactive molecules, particularly in agrochemical and pharmaceutical research, due to its heterocyclic framework that allows for diverse functionalization .

Properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-11-5-2-3-6-14(11)20-16(12-9-22-10-13(12)19-20)18-17(21)15-7-4-8-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSHBRTWPDCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. For instance, it has been found to elicit better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively

Biological Activity

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound belonging to the thienopyrazole class. Its unique structural characteristics and potential pharmacological properties make it a subject of interest in medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in inflammatory pathways or cell proliferation.
  • Receptor Modulation : It may act on various receptors that regulate biological processes such as pain and inflammation.

Pharmacological Properties

Research indicates that compounds within the thienopyrazole class exhibit diverse pharmacological effects:

  • Antiviral Activity : Thiophene derivatives have demonstrated efficacy against viruses like Ebola by interfering with viral entry mechanisms. For example, studies have shown that these compounds can inhibit the interaction between the Ebola virus glycoprotein (EBOV-GP) and the Niemann-Pick C1 (NPC1) protein, critical for viral entry into host cells .
  • Anti-inflammatory Effects : Compounds similar to N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl] have been noted for their anti-inflammatory properties, making them candidates for treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

A summary of key studies related to the biological activity of this compound includes:

StudyFocusFindings
Morales-Tenorio et al. (2024)Antiviral ActivityDemonstrated effective inhibition of EBOV-GP binding to NPC1 with an EC50 value of 0.19 μM for certain thiophene derivatives .
In Vitro Drug-Like ProfileMetabolic StabilityEvaluated metabolic stability in human liver microsomes; showed prolonged half-life compared to reference drugs .
Mechanistic StudiesEnzyme InteractionIdentified potential enzyme targets through docking studies and molecular dynamics simulations .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Thieno[3,4-c]pyrazole Core : Achieved through cyclization reactions involving 2-methylphenylhydrazine and diketones.
  • Acylation : Introduction of the carboxamide group using acylating agents under controlled conditions.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Utilizing oxidizing agents like potassium permanganate.
  • Reduction : Using lithium aluminum hydride or sodium borohydride.

These reactions can lead to a variety of derivatives with potentially altered biological activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their modifications:

Compound Name Substituent at Pyrazole 2-Position Amide Group Modification Notable Features
Target Compound 2-methylphenyl Thiophene-2-carboxamide Balanced lipophilicity; potential for π-π stacking with aromatic targets
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide (CAS: 958587-54-7) 4-methoxyphenyl Thiophene-2-carboxamide 5-oxo group enhances polarity; methoxy substituent may improve solubility
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methyl-butanamide 3-chlorophenyl 3-methylbutanamide Chlorine increases lipophilicity; branched aliphatic amide may reduce metabolic stability
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(phenylmethylsulfanyl)ethanamide 4-chlorophenyl 2-(phenylmethylsulfanyl)ethanamide Sulfur-containing group introduces metabolic resistance; bulky substituent may hinder target binding
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-benzamide 2,4-dimethylphenyl 3,4-dimethylbenzamide Multiple methyl groups enhance steric bulk; may improve selectivity

Key Research Findings

This modification could enhance interactions with polar biological targets . The 3-trifluoromethylbenzamide variant () replaces the thiophene ring with a trifluoromethyl-substituted benzamide. The electron-withdrawing CF₃ group likely increases metabolic stability but may reduce solubility .

Lipophilicity and Pharmacokinetics: Chlorine substituents (e.g., 3-chlorophenyl or 4-chlorophenyl) significantly elevate lipophilicity (logP), as seen in and . This property may improve membrane permeability but could also increase off-target binding .

Steric and Conformational Influences :

  • Bulky substituents like 2-(phenylmethylsulfanyl)ethanamide () or 3,4-dimethylbenzamide () may restrict rotational freedom, affecting binding to flat enzymatic active sites. These modifications are critical for optimizing target selectivity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of temperature, solvent polarity, and catalyst loading. For example, acetonitrile under reflux (80–100°C) is effective for cyclization, while DMF with iodine and triethylamine facilitates sulfur elimination in analogous thienopyrazole derivatives . Design of Experiments (DOE) can identify critical parameters (e.g., pH control to minimize side reactions) . Yield maximization often involves monitoring intermediates via TLC or HPLC.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., NH peaks at δ 10–12 ppm) . IR for functional groups (C=O ~1650 cm⁻¹, C-S-C ~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtained .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Heat samples at 40–80°C for 1–7 days; use DSC/TGA to detect decomposition .
  • Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and track photodegradation products .

Q. What strategies improve the solubility of this hydrophobic thienopyrazole derivative for in vitro assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in aqueous buffers .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .
  • Salt Formation : Synthesize hydrochloride or sodium salts if ionizable groups are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-methylphenyl group with electron-withdrawing (e.g., nitro, chloro) or donating (methoxy) groups to modulate electronic effects .
  • Core Modifications : Introduce heteroatoms (e.g., oxygen in pyrazole rings) or expand the fused ring system to alter steric and electronic profiles .
  • Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays to quantify binding affinity .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., cell-based vs. biochemical assays) .
  • Data Triangulation : Combine results from SPR, ITC, and molecular docking to confirm target engagement .
  • Control Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay conditions .

Q. What computational approaches predict the compound’s binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • ADME Prediction : SwissADME or pkCSM to estimate logP, CYP450 metabolism, and blood-brain barrier permeability .

Q. What experimental frameworks are recommended for in vivo efficacy and toxicity studies?

  • Methodological Answer :

  • Dose Optimization : Perform MTD (maximum tolerated dose) studies in rodents (e.g., 10–100 mg/kg, oral/i.p.) .
  • Pharmacokinetics : Measure plasma half-life (t½), Cₘₐₓ, and AUC via LC-MS/MS after single-dose administration .
  • Toxicology : Assess hepatic/renal function (ALT, BUN) and histopathology after 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.